[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines an imidazolidine ring with a naphthalene moiety and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazolidine ring, followed by the introduction of the naphthalene moiety and the propanedinitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoantipyrine: This compound has a similar imidazolidine ring structure but lacks the naphthalene moiety and propanedinitrile group.
4-Iodo-2-methylphenol: This compound contains a phenol group and an iodine atom, differing significantly in structure from [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile.
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound has a diamine structure with a chlorophenyl group, making it structurally distinct from the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazolidine ring, a naphthalene moiety, and a propanedinitrile group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
778583-98-5 |
---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-(6-imidazolidin-2-ylidenenaphthalen-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H12N4/c17-9-15(10-18)13-2-1-12-8-14(4-3-11(12)7-13)16-19-5-6-20-16/h1-4,7-8,19-20H,5-6H2 |
InChI-Schlüssel |
VYLOSJPNTKJLBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=C2C=CC3=CC(=C(C#N)C#N)C=CC3=C2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.